molecular formula C15H13N3O6 B11022087 N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B11022087
M. Wt: 331.28 g/mol
InChI Key: GLGYSOFLHWQHCZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of nitro groups and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The methoxy group can also participate in hydrogen bonding interactions with biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N3O6/c1-24-14-9-12(18(22)23)6-7-13(14)16-15(19)8-10-2-4-11(5-3-10)17(20)21/h2-7,9H,8H2,1H3,(H,16,19)

InChI Key

GLGYSOFLHWQHCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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